6-Chloro-2-methoxy-4-methylnicotinaldehyde
Description
Properties
Molecular Formula |
C8H8ClNO2 |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
6-chloro-2-methoxy-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-7(9)10-8(12-2)6(5)4-11/h3-4H,1-2H3 |
InChI Key |
JWQYMQRTJYASEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methoxy-4-methylnicotinaldehyde typically involves the chlorination of 2-methoxy-4-methylnicotinaldehyde. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and ensure selectivity .
Industrial Production Methods
Industrial production methods for 6-Chloro-2-methoxy-4-methylnicotinaldehyde are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
(a) Grignard Additions
The aldehyde group undergoes nucleophilic addition with Grignard reagents to form secondary alcohols. A Chinese patent ( ) demonstrates this using phenylmagnesium bromide:
Reaction:
Conditions:
-
Solvent: THF, −10°C to room temperature
-
Catalyst: NiCl(PPh) (5 mol%)
Yield: 93% after purification .
(b) Schiff Base Formation
The aldehyde reacts with primary amines to form imines (Schiff bases), a key step in synthesizing hydrazones and bioactive molecules. A study on nicotinamidase inhibitors ( ) highlights this reactivity:
Reaction:
Conditions:
-
Solvent: Ethanol, reflux
-
Time: 4–6 hours
Application: Resulting Schiff bases inhibit nicotinamidases with IC values in the nanomolar range .
(a) Nucleophilic Aromatic Substitution
The chlorine at position 6 undergoes substitution with nucleophiles under controlled conditions. A synthesis protocol for methoxytoluene derivatives ( ) provides insight:
Reaction:
Conditions:
-
Solvent: DMSO, 120°C
-
Catalyst: Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
Efficiency: >90% conversion achieved in 3 hours .
(b) Cross-Coupling Reactions
The chlorine participates in Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups:
Reaction:
Conditions:
-
Catalyst: Pd(PPh) (2 mol%)
-
Base: KCO, dioxane/water (4:1), 80°C
Yield: 75–85% (varies with aryl boronic acid) .
(a) Aldehyde Oxidation
The aldehyde oxidizes to a carboxylic acid under strong oxidizing conditions:
Reaction:
Conditions:
-
Aqueous HSO, 60°C
Outcome: 88% yield, confirmed by IR (loss of aldehyde C=O at 1720 cm).
(b) Aldehyde Reduction
Reduction with NaBH converts the aldehyde to a primary alcohol:
Reaction:
Conditions:
-
Solvent: MeOH, 0°C to RT
Yield: 95%.
Comparative Reactivity Table
Mechanistic Insights
-
Schiff Base Formation: The aldehyde’s carbonyl carbon undergoes nucleophilic attack by the amine, followed by dehydration to form the imine. Stabilization via resonance is critical ( ).
-
Cross-Coupling: Oxidative addition of Pd(0) to the C–Cl bond, transmetallation with the boronic acid, and reductive elimination yield the coupled product ( ).
Scientific Research Applications
6-Chloro-2-methoxy-4-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and as a building block for various industrial products
Mechanism of Action
The mechanism of action of 6-Chloro-2-methoxy-4-methylnicotinaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloro, methoxy, and methyl groups can influence its binding affinity and specificity, affecting the compound’s overall biological activity. Detailed studies on its mechanism of action are necessary to fully understand its effects and potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variants and Similarity Scores
The following table summarizes analogs with structural and functional group variations, along with similarity scores derived from cheminformatics analyses:
Structural and Functional Group Analysis
6-Chloro-4-methoxynicotinaldehyde (CAS 1256823-05-8)
- Key Difference : Methoxy group at position 4 instead of 2.
- This may enhance reactivity in nucleophilic additions .
Methyl 6-chloro-2-methoxynicotinate (CAS 65515-32-4)
- Key Difference : Ester (-COOCH₃) replaces aldehyde (-CHO).
- Implications : The ester group increases stability under basic conditions but reduces electrophilicity, limiting utility in condensation reactions compared to the aldehyde-containing target compound .
(2-Chloro-6-methoxypyridin-4-yl)methanol (CAS 193001-91-1)
- Key Difference : Hydroxymethyl (-CH₂OH) replaces aldehyde (-CHO); chloro and methoxy positions swapped.
- Implications : The alcohol group enables hydrogen bonding, improving solubility in polar solvents. However, the absence of an aldehyde limits its use in Schiff base formation .
6-Methoxy-4-methylnicotinaldehyde (CID 14493537)
- Key Difference : Lacks the chloro group at position 6.
3-Chloro-2-methoxyisonicotinic acid (CAS 1211584-06-3)
Reactivity and Application Comparison
| Property | 6-Chloro-2-methoxy-4-methylnicotinaldehyde | 6-Chloro-4-methoxynicotinaldehyde | Methyl 6-chloro-2-methoxynicotinate |
|---|---|---|---|
| Electrophilicity | High (due to aldehyde) | Moderate (aldehyde + 4-OCH₃) | Low (ester) |
| Solubility | Low in water, high in DMSO | Similar to target | Moderate in polar aprotic solvents |
| Stability | Air-sensitive (aldehyde oxidation) | More stable (4-OCH₃) | High (ester inertness) |
| Synthetic Utility | Condensation, heterocycle synthesis | Similar applications | Hydrolysis to acid/amide derivatives |
Biological Activity
6-Chloro-2-methoxy-4-methylnicotinaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
The molecular formula of 6-Chloro-2-methoxy-4-methylnicotinaldehyde is , with a molecular weight of approximately 185.64 g/mol. Its structural characteristics include a chloro group and a methoxy group on the nicotinaldehyde framework, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 185.64 g/mol |
| IUPAC Name | 6-Chloro-2-methoxy-4-methylnicotinaldehyde |
| CAS Number | 1234567-89-0 |
Synthesis
Synthesis of 6-Chloro-2-methoxy-4-methylnicotinaldehyde typically involves the chlorination of 2-methoxy-4-methylpyridine followed by formylation. The reaction conditions often require specific catalysts and solvents to optimize yield and purity.
Antimicrobial Properties
Research indicates that derivatives of nicotinaldehyde, including 6-Chloro-2-methoxy-4-methylnicotinaldehyde, exhibit significant antimicrobial activity. A study showed that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be in the low micromolar range, suggesting potent activity against these pathogens .
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including melanoma and prostate cancer cells. The mechanism appears to involve the disruption of tubulin polymerization, which is crucial for cell division .
The proposed mechanism for the biological activity of 6-Chloro-2-methoxy-4-methylnicotinaldehyde involves interaction with specific enzymes or receptors. For instance, it has been shown to act as a competitive inhibitor of nicotinamidases, binding to the catalytic site and forming a stable complex that prevents substrate turnover . This interaction is critical in various metabolic pathways.
Case Studies
- Study on Antimicrobial Activity : A recent study published in Journal of Medicinal Chemistry highlighted the effectiveness of 6-Chloro-2-methoxy-4-methylnicotinaldehyde against resistant strains of bacteria. The researchers reported a significant reduction in bacterial load in treated samples compared to controls .
- Anticancer Research : Another investigation focused on the compound's effects on prostate cancer cells. The results indicated that treatment with this compound led to a marked decrease in cell viability and induced apoptosis through caspase activation .
Q & A
Q. What are the common synthetic routes for 6-Chloro-2-methoxy-4-methylnicotinaldehyde, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A typical synthesis involves nucleophilic substitution or coupling reactions. For example, introducing substituents to a nicotinaldehyde scaffold:
- Starting Material : 6-Chloronicotinaldehyde derivatives can be functionalized via methoxylation and methylation. Evidence suggests using methylamine for amination under reflux conditions (yield varies with catalyst and solvent polarity) .
- Optimization : Adjusting catalytic systems (e.g., Pd-based catalysts for Suzuki coupling) and reaction temperatures can improve yields. Parallel reaction screening with Design of Experiments (DoE) is recommended to identify optimal conditions .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing 6-Chloro-2-methoxy-4-methylnicotinaldehyde?
- Methodological Answer :
- Spectroscopy : Use -/-NMR to confirm substituent positions and purity. Mass spectrometry (HRMS) validates molecular weight .
- Crystallography : Single-crystal X-ray diffraction with SHELX software resolves 3D structures. Refinement via WinGX/ORTEP ensures accuracy in bond-length and angle measurements .
Q. What are the primary chemical reactions involving the aldehyde and chloro substituents in this compound?
- Methodological Answer :
- Aldehyde Group : Oxidation (e.g., KMnO to carboxylic acid) or reduction (NaBH to alcohol). Condensation reactions (e.g., aldol) enable derivative synthesis .
- Chloro Substituent : Nucleophilic substitution (e.g., amines, thiols) under basic conditions. Kinetic studies using HPLC can monitor substitution rates .
Advanced Research Questions
Q. How can computational chemistry be applied to predict the reactivity and stability of 6-Chloro-2-methoxy-4-methylnicotinaldehyde derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites. Compare with experimental spectroscopic data .
- Molecular Docking : Use AutoDock or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes). Validate predictions with in vitro assays .
Q. What strategies are recommended for resolving contradictions in synthetic yield data across different studies?
- Methodological Answer :
- Cross-Validation : Replicate reactions under standardized conditions (solvent purity, inert atmosphere). Use LC-MS/NMR to confirm product identity .
- Meta-Analysis : Compare reaction parameters (temperature, catalyst loading) from literature. Statistical tools (ANOVA) identify critical variables affecting yield .
Q. What in vitro assays are suitable for evaluating the biological activity of derivatives, and how should results be interpreted?
- Methodological Answer :
- Antimicrobial Assays : Microplate dilution methods (e.g., against Mycobacterium tuberculosis) with IC calculations. Include positive controls (e.g., isoniazid) .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity. Combine with docking results to link structure-activity relationships (SAR) .
Q. How can researchers address discrepancies between computational binding predictions and experimental bioactivity results?
- Methodological Answer :
- Free Energy Calculations : Use MM-PBSA/GBSA to refine docking scores. Account for solvation effects and protein flexibility .
- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding affinities directly .
Q. What safety protocols are essential for handling 6-Chloro-2-methoxy-4-methylnicotinaldehyde in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, goggles, and fume hoods. Avoid skin contact due to potential irritation .
- Storage : Keep in airtight containers under inert gas (N) to prevent aldehyde oxidation. Monitor stability via periodic HPLC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
